molecular formula C15H14ClNO2 B5782876 N-(4-chlorophenyl)-4-ethoxybenzamide CAS No. 346721-79-7

N-(4-chlorophenyl)-4-ethoxybenzamide

Katalognummer B5782876
CAS-Nummer: 346721-79-7
Molekulargewicht: 275.73 g/mol
InChI-Schlüssel: RATLGHAFMOXIFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-4-ethoxybenzamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Celecoxib is a widely studied compound due to its potential therapeutic applications.

Wirkmechanismus

Celecoxib selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

Celecoxib is widely used in laboratory experiments due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful compound for studying the inflammatory response. However, Celecoxib has limitations as well. It has been associated with an increased risk of cardiovascular events, such as heart attack and stroke, and caution should be exercised when using Celecoxib in patients with a history of cardiovascular disease.

Zukünftige Richtungen

Celecoxib has potential therapeutic applications in various conditions such as cancer, Alzheimer's disease, and cardiovascular disease. Future research should focus on the development of new formulations of Celecoxib that can improve its therapeutic efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the mechanism of action of Celecoxib and its potential use in the prevention and treatment of various diseases.

Synthesemethoden

The synthesis of Celecoxib involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-ethoxyaniline in the presence of a base, followed by the reaction with 4,4'-dihydroxybenzophenone. The product is then purified by recrystallization to obtain pure Celecoxib.

Wissenschaftliche Forschungsanwendungen

Celecoxib has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Celecoxib has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been studied for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATLGHAFMOXIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357606
Record name N-(4-chlorophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-ethoxybenzamide

CAS RN

346721-79-7
Record name N-(4-chlorophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.